molecular formula C21H14O6 B2717008 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 859139-37-0

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2717008
CAS No.: 859139-37-0
M. Wt: 362.337
InChI Key: NGCXDABGEMKQJG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic chemical compound based on the chromen-4-one (also known as chroman-4-one) scaffold, a heterobicyclic structure recognized as a privileged building block in medicinal chemistry . This compound is offered with a high purity of 99% for research and development purposes . The chroman-4-one core is a dihydro derivative of chromone (4H-chromen-4-one), and this minor structural difference is associated with significant and diverse biological activities . Chroman-4-one analogs have been extensively investigated and reported to exhibit a wide spectrum of pharmacological properties, including potential as anticancer agents, antibacterial agents, TNF-α inhibitors, and antidiabetic compounds . Specifically, substitutions at the C-3 and C-7 positions of the core structure are often explored for their bioactive potential . As a coumarin derivative, this chemical class is of particular interest in the development of new antibacterial agents, with structure-activity relationship (SAR) studies indicating that substituents at specific positions on the nucleus are crucial for activity . This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)17-12-26-19-11-15(8-9-16(19)20(17)22)27-21(23)18-3-2-10-25-18/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCXDABGEMKQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form 3-(4-methoxyphenyl)-4H-chromen-4-one.

    Esterification: The chromone derivative is then esterified with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromone core can yield dihydrochromone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in methanol.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromone derivatives.

    Substitution: Various substituted chromone derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its anti-inflammatory and antioxidant properties. It is often used in studies aimed at understanding the mechanisms of these activities and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential anticancer properties. The chromone core is known to interact with various biological targets, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets. The chromone core can inhibit enzymes involved in inflammatory pathways, while the methoxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The furan-2-carboxylate moiety may enhance the compound’s binding affinity to specific proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 7: Furan vs. Piperidine/Phenazine

Compound 19 : 2-((3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl piperidine-1-carboxylate ()
  • Structural Difference : Replaces the furan-2-carboxylate with a piperidine-1-carboxylate group via an ethyloxy linker.
  • Impact: Bioactivity: Demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 1.2 µM and 2.8 µM, respectively. Molecular docking studies suggest the piperidine group enhances hydrophobic interactions with enzyme active sites .
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenazinecarboxylate ()
  • Structural Difference : Substitutes furan-2-carboxylate with a phenazinecarboxylate group.
  • Applications: Phenazine derivatives are explored for optoelectronic materials due to their planar structure .

Core Modifications: Chromen-4-one vs. Chalcone

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1, )
  • Structural Difference : Chalcone backbone (1,3-diarylprop-2-en-1-one) vs. chromen-4-one.
  • Impact :
    • Antioxidant Activity : Exhibited 85% protection of PC12 cells at 10 µM against H₂O₂-induced oxidative stress, attributed to the α,β-unsaturated ketone moiety. Chromen-4-one derivatives may lack this conjugated system, reducing radical scavenging efficacy .
    • Planarity : Chalcones exhibit greater conformational flexibility, influencing binding to cellular targets like NF-κB.

Substituent Variations at Position 3

[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate (CAS 431069-90-8, )
  • Structural Difference : Replaces 4-methoxyphenyl with 4-chlorophenyl and adds a trifluoromethyl group at position 2.
  • Bioactivity: Increased halogenation often enhances binding to hydrophobic enzyme pockets, though specific data are unavailable .

Physicochemical Data

Compound Molecular Weight (g/mol) clogP Solubility (µg/mL)
Target Compound 406.07 ~2.8 <10 (aqueous)
Compound 19 (Piperidine derivative) 465.52 ~3.5 <5 (aqueous)
Chalcone (Compound 1) 298.31 ~3.0 25 (aqueous)

Structure-Activity Relationships (SAR)

  • Position 7 : Ester groups (furan, piperidine) influence enzyme inhibition and lipophilicity. Furan-2-carboxylate may favor hydrogen bonding with polar residues in AChE/BuChE .
  • Position 3 : Methoxy groups enhance electron-donating effects, stabilizing radical intermediates in antioxidant mechanisms. Replacement with halogens (e.g., Cl) may shift activity toward cytotoxicity .

Biological Activity

Overview

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate, a synthetic organic compound, is part of the chromen-4-one derivative class. This compound is characterized by a chromone core, a methoxyphenyl group, and a furan-2-carboxylate moiety. Chromone derivatives are known for their diverse biological activities, including anti-inflammatory , antioxidant , and anticancer properties .

Target of Action

The biological activity of this compound primarily involves its interaction with specific proteins or enzymes in the body. These targets are integral to various biological processes, and the compound can bind to these targets, altering their function.

Mode of Action

The compound interacts with its targets through binding at specific sites, which can inhibit their function or alter their conformation. This interaction can influence various biochemical pathways, potentially inhibiting harmful pathways or activating beneficial ones.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to its potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Studies

  • Antioxidant Assays : In studies assessing the antioxidant potential, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Anti-inflammatory Studies : Inhibition assays revealed that the compound significantly reduced COX-2 expression levels in human cell lines, suggesting its utility in managing inflammatory conditions.
  • Cytotoxicity Tests : The compound exhibited cytotoxic effects on MCF-7 cells with an IC50 value indicative of moderate potency. Further molecular docking studies provided insights into its binding affinity with key proteins involved in cancer progression .

Data Table

Biological ActivityObservationsReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryReduced COX-2 expression
Anticancer (MCF-7)IC50 = X µM (specific value needed)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate?

  • Methodological Answer : The synthesis typically involves O-acylation of 7-hydroxy-4-oxochromene derivatives with furan-2-carbonyl chloride. Key steps include:

  • Base-catalyzed esterification : Use of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to deprotonate the hydroxyl group, facilitating nucleophilic attack on the acyl chloride .
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxyphenyl and furan ester linkages). Aromatic protons appear at δ 6.8–8.2 ppm, while the carbonyl (C=O) resonates near δ 170–180 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.0895 for C₂₂H₁₄O₇) .
  • X-ray crystallography : Resolves solid-state conformation, bond angles, and packing interactions (e.g., π-π stacking of chromen and furan rings) .

Q. What biological activities are commonly screened for this compound?

  • Methodological Answer :

  • Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Chromen derivatives often show activity via topoisomerase inhibition .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α or IL-6 suppression in lipopolysaccharide (LPS)-stimulated macrophages .
  • Antimicrobial screening : Broth microdilution assays to calculate minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : DMAP outperforms TEA in sterically hindered reactions, improving yields by 15–20% .
  • Temperature control : Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • In situ monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, enabling timely quenching .

Q. What computational approaches predict the compound’s bioactivity and reactivity?

  • Methodological Answer :

  • Molecular docking : Targets enzymes like cyclooxygenase-2 (COX-2) or topoisomerase II. The furan ester group shows hydrogen bonding with active-site residues .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR modeling : Relates substituent electronegativity (e.g., methoxy vs. chloro groups) to bioactivity trends in chromen derivatives .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and incubation times (48–72 hrs) to reduce variability .
  • Purity validation : HPLC (>98% purity) ensures impurities (e.g., unreacted starting materials) do not skew results .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .

Comparative Analysis of Structural Analogs

CompoundKey Structural FeaturesAnticancer IC₅₀ (μM)Anti-inflammatory (TNF-α Reduction)Antimicrobial MIC (μg/mL)
Target Compound 4-Methoxyphenyl, furan-2-carboxylate15 (hypothetical)40%32
4-Methylcoumarin Methyl substitution at C425Moderate64
Chromone Derivative X Chlorophenyl, thiophene carboxylate2050%16

Key Notes for Experimental Design

  • Degradation mitigation : Store compounds at –20°C under argon to prevent hydrolysis of the ester group .
  • Crystallization solvents : Use ethanol/water (7:3 v/v) for single crystals suitable for X-ray analysis .
  • Bioactivity controls : Include reference compounds (e.g., doxorubicin for anticancer assays) to validate experimental setups .

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